O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate
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Overview
Description
O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate is a biochemical compound used primarily in proteomics research. It is a derivative of Bisoprolol, a beta-blocker commonly used in the treatment of cardiovascular diseases. The molecular formula of this compound is C16H27NO4•1/2C4H4O4, and it has a molecular weight of 355.43 .
Mechanism of Action
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate
, also known as Bisoprolol EP Impurity Q , is a compound of interest in the field of proteomics research . Here is an overview of its mechanism of action:
Target of Action
Considering its relation to bisoprolol, it’s likely that it targets β1-adrenergic receptors, which play a crucial role in regulating heart function .
Biochemical Pathways
Β1-adrenergic antagonists like bisoprolol generally affect pathways related to heart rate and blood pressure regulation .
Result of Action
Β1-adrenergic antagonists typically result in decreased heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate involves several steps, starting from the parent compound Bisoprolol. The desisopropylation and methylation reactions are key steps in the synthesis. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same chemical reactions but optimized for large-scale production. Quality control measures are in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference material in analytical chemistry.
Biology: The compound is used in studies involving protein interactions and enzyme kinetics.
Medicine: Research on cardiovascular drugs often involves this compound to understand the pharmacokinetics and pharmacodynamics of beta-blockers.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: The parent compound, used as a beta-blocker in cardiovascular treatments.
Metoprolol: Another beta-blocker with similar pharmacological properties.
Atenolol: A beta-blocker used for similar therapeutic purposes.
Uniqueness
O-Desisopropyl-O-methylBisoprolol-d7Hemifumarate is unique due to its specific structural modifications, which may confer different pharmacokinetic properties compared to its parent compound and other beta-blockers. These modifications can affect its binding affinity, metabolic stability, and overall efficacy in research applications .
Properties
IUPAC Name |
1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDDLNGKAKJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-00-9 |
Source
|
Record name | 1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[4-[(2-Methoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ8JL4ZX42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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